

The Pivotal Role of 2-Bromomesitylene in Modern Chemistry: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromomesitylene

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A comprehensive technical guide detailing the synthesis, key discoveries, and diverse applications of **2-Bromomesitylene**. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, materials science, and catalysis. It covers foundational reactions, such as Grignard reagent formation and Suzuki-Miyaura cross-coupling, and explores its crucial role in the development of advanced materials like bulky phosphine ligands, frustrated Lewis pairs, and components for Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs).

Introduction to 2-Bromomesitylene

2-Bromomesitylene, also known as 2-bromo-1,3,5-trimethylbenzene, is a sterically hindered aryl halide that has become an indispensable building block in organic synthesis. Its unique structure, featuring a bromine atom flanked by two methyl groups on a benzene ring, imparts distinct reactivity and steric properties that are leveraged in a wide array of chemical transformations. This guide elucidates the core discoveries involving **2-Bromomesitylene**, presenting its synthesis, key reactions, and applications with detailed experimental protocols and quantitative data.

Synthesis of 2-Bromomesitylene

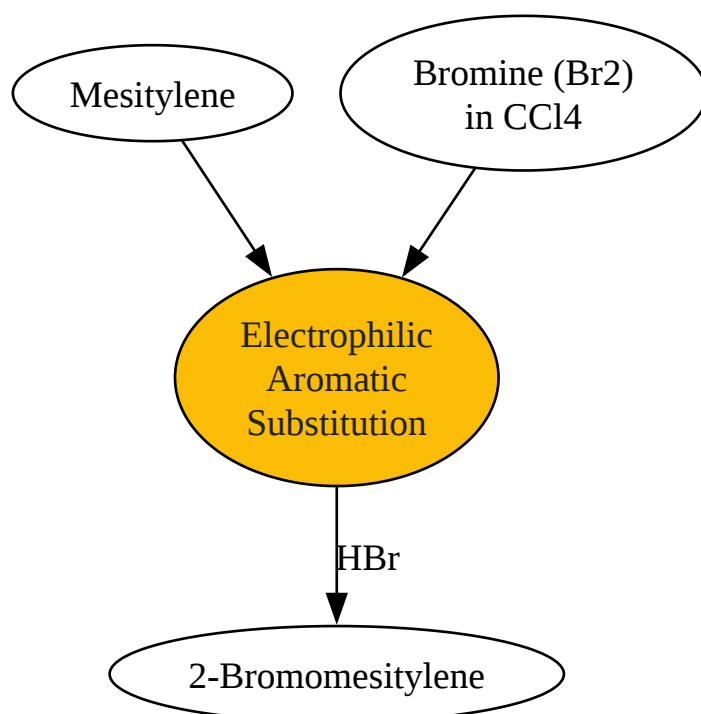
The primary route to **2-Bromomesitylene** is through the electrophilic bromination of mesitylene (1,3,5-trimethylbenzene).^[1] The reaction is typically carried out in a solvent like carbon

tetrachloride and at low temperatures to control selectivity and minimize side reactions.[1]

Experimental Protocol: Bromination of Mesitylene[1]

A solution of mesitylene (5.3 moles) in carbon tetrachloride is cooled in an ice-salt bath. A solution of bromine (5.6 moles) in carbon tetrachloride is then added dropwise to the stirred mesitylene solution, maintaining the temperature between 10-15°C. The hydrogen bromide gas evolved is absorbed in water. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The resulting solution is washed with water and a 20% sodium hydroxide solution to remove any residual acid. The organic layer is dried over calcium chloride and the solvent is removed by distillation. The crude product is then treated with a solution of sodium in 95% ethanol and heated under reflux for one hour to remove any side-chain halogenated byproducts. After workup, the **2-Bromomesitylene** is purified by vacuum distillation.

Reactant	Moles	Yield (%)	Boiling Point
Mesitylene	5.3	79-82	105–107°C / 16–17 mm Hg
Bromine	5.6		



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Key Reactions and Discoveries

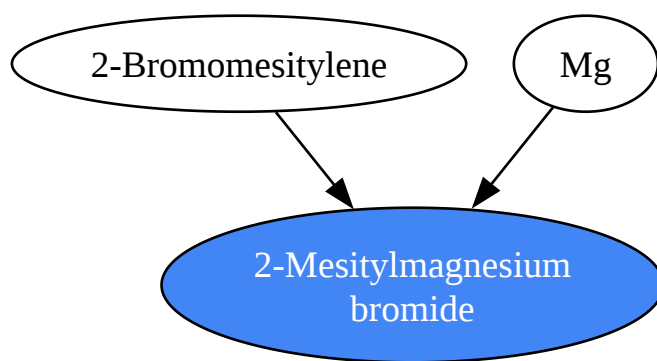
The utility of **2-Bromomesitylene** stems from its participation in a variety of fundamental and advanced organic reactions.

Grignard Reagent Formation

One of the most significant applications of **2-Bromomesitylene** is its conversion to the corresponding Grignard reagent, 2-Mesitylmagnesium bromide. This organomagnesium compound is a powerful nucleophile and a precursor to a wide range of derivatives. The steric hindrance provided by the ortho-methyl groups can make the initiation of the Grignard reaction challenging.[2]

In a dry, three-necked flask equipped with a condenser, dropping funnel, and stirrer, magnesium turnings (3.5 gram atoms) are placed in dry ether. A solution of **2-Bromomesitylene** (1 mole) and ethyl bromide (2 moles) in dry ether is added dropwise. The ethyl bromide facilitates the initiation of the reaction. The reaction mixture is refluxed for 30 minutes after the addition is complete. The resulting Grignard solution is then used in subsequent reactions, such as the synthesis of mesitoic acid by reaction with carbon dioxide (Dry Ice).[2]

Reactant	Moles	Product
2-Bromomesitylene	1.0	2-Mesitylmagnesium bromide
Magnesium	3.5	
Ethyl Bromide	2.0	



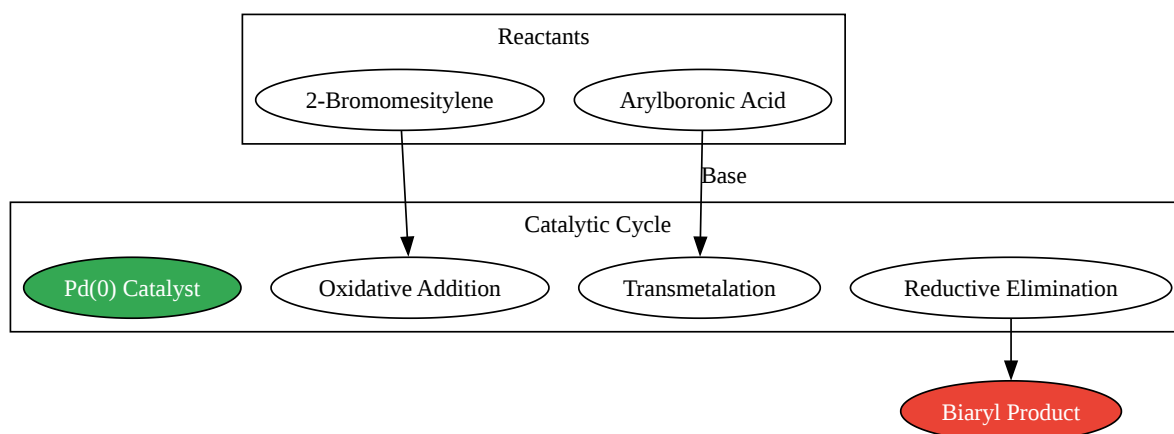
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Suzuki-Miyaura Cross-Coupling Reactions

2-Bromomesitylene is a valuable substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the mesityl group and other aryl or vinyl fragments. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[3][4][5][6][7]

In a reaction vessel, **2-Bromomesitylene** (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (0.5-5 mol%), a suitable ligand (e.g., triphenylphosphine or a more specialized ligand like RuPhos or BrettPhos for challenging couplings), and a base (e.g., Na_2CO_3 , K_3PO_4 , or Cs_2CO_3) are combined in a solvent system (e.g., toluene, dioxane, and/or water).[6][8] The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up by extraction and the product is purified by chromatography.

2-Bromomesitylene (mmol)	Arylboronic Acid (mmol)	Catalyst (mol%)	Base	Solvent	Yield (%)
1.0	1.2	$\text{Pd}(\text{OAc})_2$ (2) / PPh_3 (4)	Na_2CO_3	Toluene/ H_2O	Varies
0.3	0.45	$\text{Pd}(\text{dppf})\text{Cl}_2$ (10)	Na_3PO_4	Dioxane/ H_2O	5-89



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Applications in Advanced Materials and Catalysis

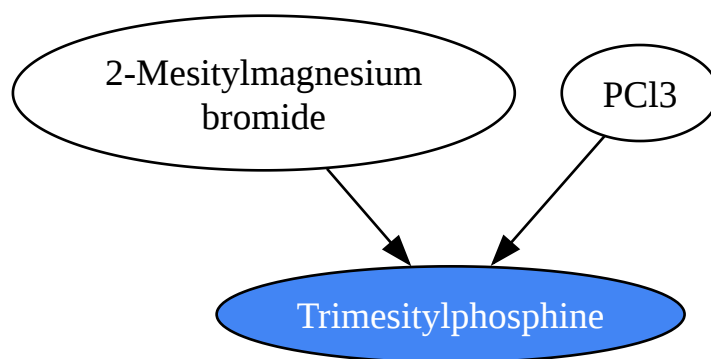
The unique steric and electronic properties of the mesityl group, readily introduced via **2-Bromomesitylene**, have led to its use in several cutting-edge areas of chemistry.

Bulky Phosphine Ligands for Catalysis

The mesityl group is a common substituent in bulky phosphine ligands, which are crucial for enhancing the activity and selectivity of transition metal catalysts in various cross-coupling reactions.^{[9][10][11][12][13][14][15][16]} The synthesis of these ligands often starts with the Grignard reagent derived from **2-Bromomesitylene**.

The reaction of 2-Mesitylmagnesium bromide with phosphorus trichloride can be used to synthesize trimesitylphosphine, a highly bulky and electron-rich phosphine ligand.

Reactant	Moles	Product
2-Mesitylmagnesium bromide	3.0	Trimesitylphosphine
Phosphorus trichloride	1.0	



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Frustrated Lewis Pairs (FLPs)

The steric bulk of mesityl groups is instrumental in the design of Frustrated Lewis Pairs (FLPs), which are combinations of Lewis acids and bases that are sterically prevented from forming a classical adduct.^{[17][18][19][20][21]} This "frustration" leads to unique reactivity, including the activation of small molecules like H₂ and CO₂. Mesityl-substituted boranes, synthesized from **2-Bromomesitylene**, are common Lewis acid components in FLPs.

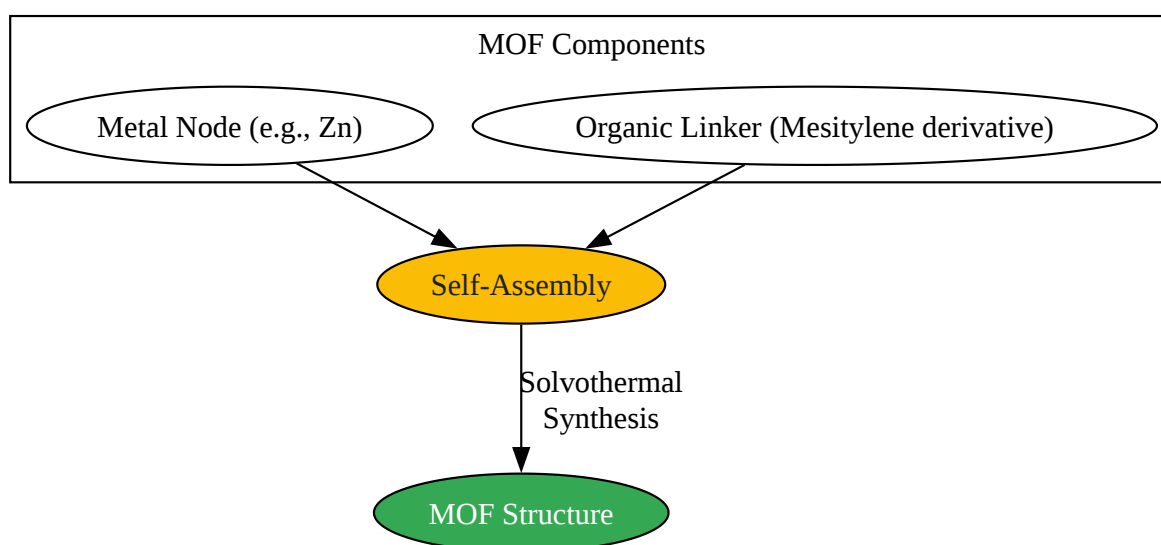
A dimesityl-substituted phosphine can be reacted with a borane to form an intramolecular FLP. For instance, the hydroboration of dimesitylvinylphosphine with bis[3,5-bis(trifluoromethyl)phenyl]borane yields an ethylene-bridged P/B FLP.^[18] This FLP can then participate in various reactions, such as the addition to carbonyl compounds.^[18]

Metal-Organic Frameworks (MOFs)

Derivatives of mesitylene are utilized as organic linkers in the construction of Metal-Organic Frameworks (MOFs).^{[22][23][24][25][26]} These porous crystalline materials have applications in gas storage, separation, and catalysis. The rigid and geometrically defined nature of mesitylene-based linkers allows for the precise design of MOF architectures.

Mesitylene tribenzoic acid, a derivative of mesitylene, can be synthesized and used as a linker. In a solvothermal reaction, mesitylene tribenzoic acid (0.05 mmol) is dissolved in a mixture of DMF and ethanol. To this, a solution of zinc nitrate hexahydrate (0.15 mmol) in water is added. The mixture is heated at 80°C for 24 hours to yield crystalline MOF-1.^[22] This material exhibits a BET surface area of 906 m²/g and a CO₂ loading capacity of 2.9 mmol/g at 0°C.^[22]

Linker	Metal Source	Solvent	Temperature (°C)	Product	BET Surface Area (m ² /g)
Mesitylene tribenzoic acid	Zn(NO ₃) ₂ ·6H ₂ O	DMF/EtOH/H ₂ O	80	MOF-1	906



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Organic Light-Emitting Diodes (OLEDs)

Bulky aromatic groups are often incorporated into the molecular architecture of materials used in Organic Light-Emitting Diodes (OLEDs) to enhance thermal stability and influence charge transport properties.[27][28][29][30] While direct and detailed protocols for a **2-Bromomesitylene**-derived OLED material are proprietary and less commonly published, the synthesis of related structures, such as those containing triazine cores with bulky aryl substituents, highlights the importance of precursors like **2-Bromomesitylene**. [30] The mesityl group can be introduced to improve the amorphous nature and thermal resistance of hole-transport or emissive layer materials.[29]

Conclusion

2-Bromomesitylene is a versatile and powerful reagent in modern organic chemistry. Its significance extends from its foundational role in Grignard reactions and cross-coupling chemistry to its application in the synthesis of sophisticated materials and catalysts. The discoveries and applications outlined in this guide underscore the enduring importance of **2-Bromomesitylene** for researchers and professionals pushing the boundaries of chemical synthesis and materials science. The continued exploration of its reactivity is expected to unlock further innovations in these fields.

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